molecular formula C19H34N2O2 B14932036 1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione

1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione

Cat. No.: B14932036
M. Wt: 322.5 g/mol
InChI Key: VASKFUGFJHDMLA-UHFFFAOYSA-N
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Description

1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione is a synthetic organic compound with a unique structure that includes two piperidine rings attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione typically involves the reaction of 2-ethylpiperidine with a suitable pentane-1,5-dione precursor. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.

    Materials Science: It may be used in the development of novel materials with specific properties.

    Biological Studies: The compound can serve as a probe to study biological processes and interactions.

    Industrial Applications: It can be utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione involves its interaction with specific molecular targets. The piperidine rings can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(2-pyridyl)pentane-1,3,5-trione: This compound has a similar pentane backbone but with pyridine rings instead of piperidine rings.

    1,5-Bis(2-formylphenoxy)pentane: This compound features formylphenoxy groups attached to the pentane backbone.

Uniqueness

1,5-Bis(2-ethylpiperidin-1-yl)pentane-1,5-dione is unique due to the presence of the 2-ethylpiperidine rings, which confer distinct chemical and biological properties. These rings can enhance the compound’s stability, solubility, and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H34N2O2

Molecular Weight

322.5 g/mol

IUPAC Name

1,5-bis(2-ethylpiperidin-1-yl)pentane-1,5-dione

InChI

InChI=1S/C19H34N2O2/c1-3-16-10-5-7-14-20(16)18(22)12-9-13-19(23)21-15-8-6-11-17(21)4-2/h16-17H,3-15H2,1-2H3

InChI Key

VASKFUGFJHDMLA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)CCCC(=O)N2CCCCC2CC

Origin of Product

United States

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